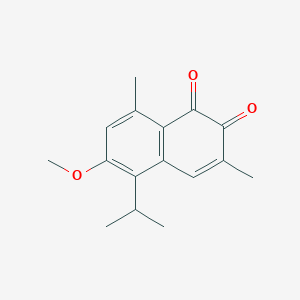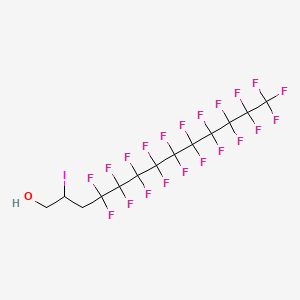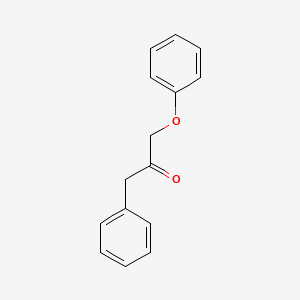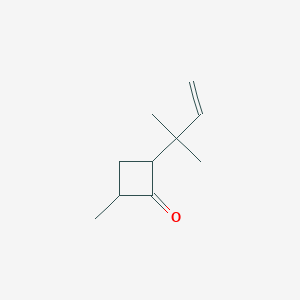
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutanone ring substituted with a methyl group and a 2-methylbut-3-en-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-en-2-yl bromide with cyclobutanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
化学反応の分析
Types of Reactions
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl and 2-methylbut-3-en-2-yl groups can participate in substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Halogenated cyclobutanones
科学的研究の応用
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methyl-3-buten-2-ol: A related compound with similar structural features but different reactivity and applications.
3-Methylbut-3-en-1-yl Methacrylate: Another compound with a similar backbone but used primarily in polymer chemistry.
2-Methylbut-2-en-1-yl acetate: Shares structural similarities but differs in functional groups and uses.
Uniqueness
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications that other similar compounds may not fulfill .
特性
CAS番号 |
32989-14-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C10H16O/c1-5-10(3,4)8-6-7(2)9(8)11/h5,7-8H,1,6H2,2-4H3 |
InChIキー |
HUIRHDOIVPFWBJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1=O)C(C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


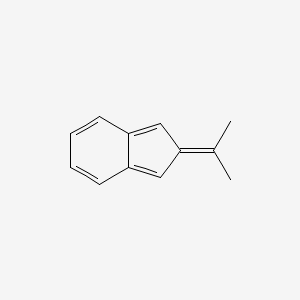
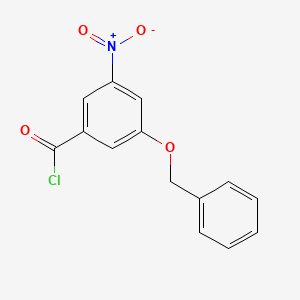
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
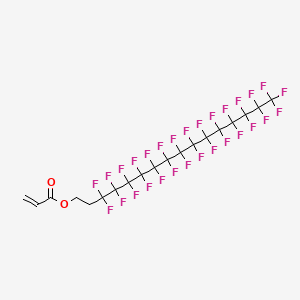

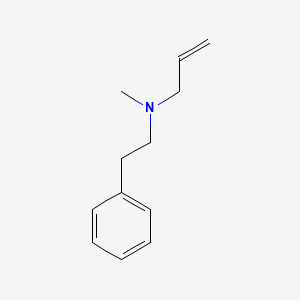
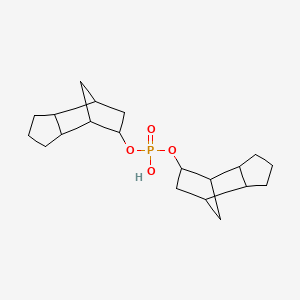
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
